8-Acetyl-dibenzofuran-4-carboxylic acid
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Overview
Description
8-Acetyl-dibenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C15H10O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core . The acetyl group can be introduced via Friedel-Crafts acylation, and the carboxylic acid group can be added through oxidation of an aldehyde or alcohol precursor .
Industrial Production Methods
Industrial production of 8-Acetyl-dibenzofuran-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-dibenzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
8-Acetyl-dibenzofuran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Acetyl-dibenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Acetyl-dibenzofuran-4-carboxylic acid can be compared with other benzofuran derivatives such as:
Dibenzofuran-4-carboxylic acid: Similar structure but lacks the acetyl group.
Benzofuran-2-carboxylic acid: Different position of the carboxylic acid group.
8-Methoxypsoralen: Contains a methoxy group instead of an acetyl group and is used in the treatment of skin diseases
Properties
Molecular Formula |
C15H10O4 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
8-acetyldibenzofuran-4-carboxylic acid |
InChI |
InChI=1S/C15H10O4/c1-8(16)9-5-6-13-12(7-9)10-3-2-4-11(15(17)18)14(10)19-13/h2-7H,1H3,(H,17,18) |
InChI Key |
GZRFOPFTEQXHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC=C3C(=O)O |
Origin of Product |
United States |
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